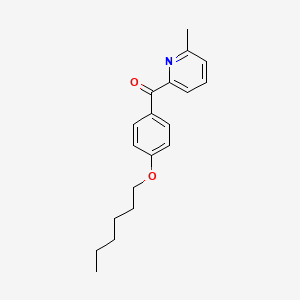
4-Methyl-2-(4-propylbenzoyl)pyridine
Descripción general
Descripción
“4-Methyl-2-(4-propylbenzoyl)pyridine” is a chemical compound with the linear formula C16H17NO . It has a molecular weight of 239.32 . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is (4-methyl-2-pyridinyl)(4-propylphenyl)methanone . The InChI code is 1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.32 .Aplicaciones Científicas De Investigación
Catalytic Activity in Organic Synthesis
The reaction of similar pyridine derivatives has been used to synthesize palladium pincer complexes, which are tested as catalysts in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005). This indicates the potential use of 4-Methyl-2-(4-propylbenzoyl)pyridine in catalytic organic synthesis.
Development of Polyimides
A novel pyridine-containing aromatic dianhydride monomer was synthesized from a similar pyridine compound, leading to the development of new polyimides with pyridine moieties in the main chain. These polyimides show good solubility, thermal stability, and outstanding mechanical properties (Wang et al., 2006).
Luminescent Rhenium(I) Tricarbonyl Complexes
Pyridine-functionalized N-heterocyclic carbenes have been used to synthesize rhenium(I) tricarbonyl chloride complexes. These complexes exhibit blue-green luminescence, rare in rhenium(I) tricarbonyl complexes, indicating potential applications in photophysical studies (Li et al., 2012).
Synthesis of Heterocyclic Compounds
The use of imidazo[1,5-a]pyridine carbenes, closely related to the pyridine structure , in organic synthesis for producing fully substituted furans, showcases another potential application area (Pan et al., 2010).
Development of Liquid Crystals
New calamitic liquid crystals incorporating a pyridine core have been synthesized. These compounds exhibit nematic and smectic A phases, suggesting their use in liquid crystal display technologies (Ong et al., 2018).
Synthesis of Functionalized Pyridine Derivatives
The synthesis of various pyridine derivatives, including the reaction of pyridine carboxylic acids with aromatic amines, suggests potential applications in developing novel chemical entities for various industrial and pharmaceutical purposes (Kwiatek et al., 2017).
Synthesis of Pyridine-Based Ligands
Pyridine-based ligands with different functional groups have been synthesized, indicating potential applications in the field of coordination chemistry and metal ion complexation (Vermonden et al., 2003).
Propiedades
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVCFKGPMRJMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-propylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)











